molecular formula C13H17ClF2N2O2 B2702694 Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride CAS No. 1951441-61-4

Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride

Cat. No.: B2702694
CAS No.: 1951441-61-4
M. Wt: 306.74
InChI Key: FYMBLLCJUPDXCF-UHFFFAOYSA-N
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Description

“Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride” is a chemical compound with the formula C13H17ClF2N2O2 and a molecular weight of 306.74 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to a carbamate group, which is in turn attached to a 5,5-difluoropiperidin-3-yl group . The exact linear structure formula is not provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not provided in the sources I found .

Scientific Research Applications

Antitumor and Anticancer Applications

Research has demonstrated the potential of carbamate derivatives in the development of antitumor and anticancer agents. For instance, compounds similar to Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride have been found active against various types of leukemia and carcinomas, highlighting their significance in oncology (Atassi & Tagnon, 1975). Additionally, synthesis strategies for carbamates have been explored to develop functionalized difluoropiperidines, a class of compounds with potential as building blocks in medicinal chemistry, suggesting their utility in designing novel anticancer drugs (Moens et al., 2012).

Inhibition of Cholinesterases

Carbamate compounds have been studied for their ability to inhibit cholinesterases, enzymes involved in the breakdown of the neurotransmitter acetylcholine. Novel sulfonamide-based carbamates have been identified as selective inhibitors of butyrylcholinesterase (BChE), with some compounds showing higher activity than clinically used inhibitors (Magar et al., 2021). This property suggests their potential application in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease.

Herbicidal Activity

The synthesis of carbamate compounds has also been linked to potential applications in agriculture. Certain carbamates have been tested for their phytotoxicity on seed germination and seedling growth, indicating their utility as herbicides (Lee, Park, & Kim, 1989). The selectivity and effectiveness of these compounds can be optimized to develop environmentally friendly herbicidal agents.

Safety and Hazards

“Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride” should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire. The compound should be handled under inert gas and protected from moisture .

Properties

IUPAC Name

benzyl N-(5,5-difluoropiperidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2.ClH/c14-13(15)6-11(7-16-9-13)17-12(18)19-8-10-4-2-1-3-5-10;/h1-5,11,16H,6-9H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMBLLCJUPDXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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